4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid
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Overview
Description
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid is a compound that belongs to the class of amino acid derivatives. It is often used in organic synthesis and peptide chemistry due to its protective groups, which help in the selective formation of peptide bonds. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, a hydroxycarbonyl group, and a methyl ester group, which provide stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group. This is followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid involves the selective protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-methionyl-L-alanine methyl ester
- N-tert-Butoxycarbonyl-L-lysine methyl ester hydrochloride
Uniqueness
4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid is unique due to its specific combination of protective groups and functional groups, which provide stability and reactivity in various chemical reactions. Its ability to undergo selective protection and deprotection makes it a valuable compound in peptide synthesis and other organic transformations.
Properties
IUPAC Name |
4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(20)22-4)9-10-5-7-11(8-6-10)13(18)19/h5-8,12H,9H2,1-4H3,(H,17,21)(H,18,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIHVKYCORPWEL-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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